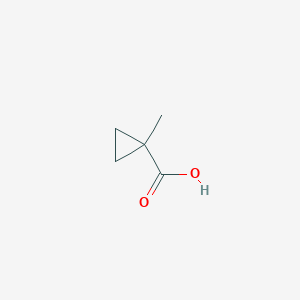

1-Methylcyclopropane-1-carboxylic acid

Beschreibung

The exact mass of the compound 1-Methylcyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZKLZKLNKQFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219201 | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6914-76-7 | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylcyclopropane-1-carboxylic acid CAS number

An In-depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid

CAS Number: 6914-76-7

Introduction

This compound, identified by the CAS number 6914-76-7, is a synthetically versatile saturated carboxylic acid.[1][2] Its structure, featuring a strained cyclopropane ring, imparts unique conformational rigidity and reactivity, making it a valuable building block in diverse fields of chemical research and development.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. The molecule serves as a critical intermediate for producing chiral pharmaceutical agents, particularly for anti-viral and cardiovascular drugs, and for creating functionalized derivatives for agrochemicals.[3]

Physicochemical and Structural Properties

The core of this compound's utility lies in its distinct physical and chemical characteristics. The methylcyclopropane core enhances molecular rigidity, which can be a desirable trait in drug design for optimizing binding to biological targets.[3] The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification and amidation.[3]

Table 1: Key Physicochemical Properties [5]

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6914-76-7 | [1][2] |

| Molecular Formula | C₅H₈O₂ | [1][5][6] |

| Molecular Weight | 100.12 g/mol | [5][6] |

| Appearance | White to colorless crystalline solid or powder | [7][8][9] |

| Melting Point | 30-32 °C | [3][7] |

| Boiling Point | 183-185 °C | [3][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-Methylcyclopropanecarboxylic acid | [1][5] |

| Solubility | Good solubility in ethanol, acetone, dichloromethane |[3] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound is often achieved through a dehalogenation-acidification pathway starting from a dihalogenated precursor. This approach is efficient and yields a high-purity product.[7][10]

Conceptual Synthesis Workflow

The following diagram outlines the key transformations in a common synthetic route. The choice of a strong reducing agent like sodium metal is critical for the efficient reductive dehalogenation of the gem-dihalocyclopropane intermediate. The subsequent acidification is a standard workup step to protonate the carboxylate salt formed under the reaction conditions.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of this compound from its 2,2-dichloro precursor.[7][11]

Materials:

-

2,2-dichloro-1-methylcyclopropanecarboxylic acid

-

Sodium metal (6.9 g)

-

Anhydrous toluene (120 mL)

-

Concentrated hydrochloric acid (~50 mL)

-

Dichloromethane

-

500 mL three-necked round-bottomed flask

-

Mechanical stirrer

-

Oil bath

-

Nitrogen source

Procedure:

-

Preparation: Under a nitrogen atmosphere, add sodium metal (6.9 g) and anhydrous toluene (120 mL) to the 500 mL three-necked flask equipped with a mechanical stirrer.

-

Sodium Dispersion: Heat the mixture using an oil bath until the sodium metal is completely melted. Increase the stirring speed rapidly to form a fine sodium sand dispersion.

-

Precursor Addition: (The precursor, 2,2-dichloro-1-methylcyclopropanecarboxylic acid, is added at this stage, typically dissolved in a suitable solvent).

-

Reaction: Allow the reaction to proceed with stirring at room temperature for 1 hour after the addition is complete. The sodium reductively removes the chlorine atoms from the cyclopropane ring.

-

Acidification: After the reaction, slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the aqueous layer reaches 1. Continue stirring for an additional 30 minutes. This step protonates the carboxylate to yield the final carboxylic acid product.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane.

-

Isolation: Dry the combined organic phases and remove the solvent by evaporation under reduced pressure to yield this compound. Yields are reported to be high (e.g., 92.6%) with excellent purity (≥95%).[7][11]

Applications in Drug Discovery and Chemical Biology

The rigid cyclopropane scaffold is a privileged motif in medicinal chemistry. Its incorporation can enhance metabolic stability and improve binding affinity.

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of complex pharmaceutical compounds.[3] Its structure is integrated into molecules targeting a range of diseases, including viral infections and cardiovascular conditions. The stereoselectivity offered by this chiral building block is often crucial for the efficacy of the final active pharmaceutical ingredient.[3]

Probe for Free Fatty Acid Receptors (FFA2/FFA3)

A significant application in drug discovery is its use in the study of G-protein coupled receptors, specifically free fatty acid receptors 2 and 3 (FFA2 and FFA3).[7] These receptors are involved in metabolic and inflammatory signaling pathways. 1-Methylcyclopropanecarboxylic acid has been utilized in structure-activity relationship (SAR) studies to develop selective orthosteric ligands for these receptors.[7] Understanding how small molecules like this selectively activate FFA2 versus FFA3 is critical for developing targeted therapeutics for metabolic disorders.

Caption: Role as a selective orthosteric ligand for FFA2/FFA3 receptors.

Safety, Handling, and Storage

Due to its corrosive nature, proper safety protocols are mandatory when handling this compound.

-

Hazard Identification : The compound is classified as corrosive and causes severe skin burns and eye damage.[5][12] Inhalation may cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE) : Always wear nitrile gloves, safety goggles, and a face shield.[3] Work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[3][12]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container (e.g., HDPE or amber glass drums).[3] Keep away from strong oxidizing agents, strong bases, and sources of ignition.[3][12] Recommended storage temperature is between 5–25°C.[3]

-

Disposal : Neutralize waste with a dilute alkali solution before disposal, in accordance with local environmental regulations.[3]

References

- Vertex AI Search. (n.d.). This compound CAS 6914-76-7. Retrieved January 9, 2026.

-

NIST. (n.d.). 1-Methylcyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. National Institutes of Health. Retrieved January 9, 2026, from [Link]

- Google Patents. (2016). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

Sources

- 1. 1-Methylcyclopropanecarboxylic acid [webbook.nist.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. talentchemicals.com [talentchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6914-76-7 | FM59833 [biosynth.com]

- 7. This compound | 6914-76-7 [chemicalbook.com]

- 8. This compound | 6914-76-7 | TCI EUROPE N.V. [tcichemicals.com]

- 9. Page loading... [guidechem.com]

- 10. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 11. This compound CAS#: 6914-76-7 [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Strained Scaffolds in Modern Chemistry

An In-Depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid: From Core Structure to Application

In the landscape of medicinal chemistry and materials science, the cyclopropane ring, despite its inherent strain, represents a uniquely powerful structural motif. Its rigid, three-dimensional geometry allows it to serve as a metabolically stable bioisostere for various functional groups, profoundly influencing a molecule's conformation, binding affinity, and pharmacokinetic profile.[1] The strategic incorporation of this small carbocycle can lead to significant enhancements in biological activity, from enzyme inhibition to antiviral and antitumor properties.[2]

This guide focuses on a key exemplar of this molecular class: This compound . We will dissect its fundamental properties, explore robust synthetic strategies, and illuminate its application as a critical building block for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal narrative—explaining the scientific reasoning behind the protocols and the strategic advantages conferred by this versatile compound.

PART 1: Core Molecular Profile

A thorough understanding of a chemical entity begins with its fundamental identity and characteristic properties. This section provides the foundational data necessary for laboratory use and analytical characterization.

Identification and Physicochemical Properties

This compound is a colorless crystalline solid at room temperature.[3] Its compact and rigid structure, combining a cyclopropane ring with a carboxylic acid functional group, dictates its physical and chemical behavior.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 6914-76-7 | [4][5] |

| Molecular Formula | C₅H₈O₂ | [4][5] |

| Molecular Weight | 100.12 g/mol | [4] |

| Canonical SMILES | CC1(CC1)C(=O)O | [4] |

| InChIKey | DIZKLZKLNKQFGB-UHFFFAOYSA-N | [4][5] |

| Melting Point | 30-32 °C | [6] |

| Boiling Point | 183-185 °C | [6] |

| Appearance | White powder / Colorless crystalline | [3][6] |

The Spectroscopic Signature: A Guide to Verification

Confirming the identity and purity of this compound is paramount. Its spectroscopic fingerprint is distinct and readily interpretable.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxyl group.[7][8] Additionally, a strong, sharp absorption for the carbonyl (C=O) stretch will appear around 1710 cm⁻¹ for the dimeric form.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is relatively simple. The acidic proton of the carboxyl group (–COOH) will appear as a broad singlet far downfield, typically around 12 ppm, though its position is sensitive to concentration and solvent.[8] The methyl protons (–CH₃) will present as a singlet, while the four cyclopropane protons (–CH₂–CH₂–) will appear as a complex multiplet due to geminal and vicinal coupling, typically in the upfield region characteristic of cyclopropanes.

-

¹³C NMR : The carboxyl carbon (–COOH) signal is found in the 165-185 ppm range.[7][8] The quaternary carbon of the cyclopropane ring bonded to the methyl and carboxyl groups, the methyl carbon, and the two equivalent methylene carbons of the ring will also be present.

-

Table 2: Expected Spectroscopic Shifts for this compound

| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Carboxylic Acid (R-COOH ) | ~12.0 ppm (broad singlet) | Deshielded acidic proton, subject to hydrogen bonding.[8] |

| Methyl (–CH₃ ) | ~1.3 ppm (singlet) | Aliphatic protons on a quaternary carbon. | |

| Cyclopropane (–CH₂ –) | ~0.8-1.5 ppm (multiplet) | Shielded protons characteristic of the strained ring system. | |

| ¹³C NMR | Carbonyl (C =O) | ~180 ppm | Characteristic shift for a saturated carboxylic acid.[8] |

| IR | O–H Stretch | 2500-3300 cm⁻¹ (very broad) | Strong hydrogen bonding in the carboxylic acid dimer.[7] |

| C=O Stretch | ~1710 cm⁻¹ (strong, sharp) | Carbonyl stretch in a hydrogen-bonded dimer.[7] |

PART 2: Constructing the Core - Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-established process, often serving as a model for cyclopropane construction. The most common and industrially feasible routes involve a cyclopropanation reaction followed by dehalogenation.[9]

Synthetic Strategy: Dehalogenation of a Dihalo-Cyclopropane Precursor

This approach provides a reliable and high-yielding pathway. The logic is twofold: first, create the strained cyclopropane ring via a cyclopropanation reaction on a methacrylate derivative; second, reductively remove the halogen atoms to yield the final product. The use of a gem-dihalide intermediate is a classic and effective method for forming the three-membered ring.

Below is a diagram illustrating this common synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established procedures.[3] The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Objective: To synthesize this compound from 2,2-dichloro-1-methylcyclopropanecarboxylic acid.

Materials:

-

2,2-dichloro-1-methylcyclopropanecarboxylic acid (0.1 mol, 16.9 g)

-

Sodium metal (6.9 g)

-

Anhydrous Toluene (120 mL)

-

Anhydrous Tetrahydrofuran (THF) (100 mL)

-

Ethanol/Water mixture (19:3, v/v)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

500 mL three-necked round-bottom flask, mechanical stirrer, condenser, oil bath

Procedure:

-

Preparation of Sodium Sand (Activation):

-

Add sodium metal (6.9 g) and anhydrous toluene (120 mL) to the 500 mL flask under a nitrogen atmosphere.

-

Causality: An inert atmosphere is critical to prevent the highly reactive sodium from oxidizing. Toluene is a suitable high-boiling, non-reactive solvent.

-

Heat the mixture in an oil bath until the sodium melts completely. Increase the stirring speed rapidly to disperse the molten sodium into a fine "sand." This dramatically increases the surface area of the sodium, making it highly reactive for the subsequent reduction.

-

Allow the mixture to cool to room temperature while maintaining stirring.

-

-

Precursor Addition:

-

Add anhydrous THF (100 mL) to the reaction flask.

-

Dissolve the 2,2-dichloro-1-methylcyclopropanecarboxylic acid (16.9 g) in a 30 mL mixture of ethanol/water (19:3, v/v).

-

Causality: The small amount of ethanol acts as a proton shuttle, facilitating the reduction mechanism at the sodium surface.

-

Slowly add this solution dropwise to the sodium sand suspension. The reaction is exothermic; maintain control over the addition rate to keep the reaction manageable.

-

-

Reaction:

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure the reaction goes to completion.[3]

-

-

Acidification and Workup:

-

Trustworthiness Check: Before quenching, the reaction mixture should appear as a gray suspension.

-

Slowly and carefully add concentrated HCl dropwise under vigorous stirring until the pH of the aqueous layer is ~1.

-

Causality: This step protonates the sodium carboxylate salt formed during the reaction to yield the desired carboxylic acid. It also neutralizes any remaining sodium metal.

-

Continue stirring for 30 minutes.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.

-

The resulting solid is this compound, typically obtained in high yield (>90%) and purity (>95%).[3]

-

PART 3: Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block.[10] Its rigid structure and reactive carboxyl group make it a prized intermediate in synthesizing high-value molecules.[6]

A Key Scaffold for Bioactive Molecules

The cyclopropane moiety is a "privileged" scaffold in medicinal chemistry. When incorporated into a drug candidate, it can:

-

Enhance Metabolic Stability: The C-C bonds of the cyclopropane ring are less susceptible to metabolic oxidation compared to aliphatic chains.[1]

-

Provide Conformational Rigidity: The ring locks the adjacent substituents into a fixed spatial orientation, which can optimize binding to a biological target.

-

Act as a Bioisostere: The cyclopropyl group can mimic a double bond or other functional groups, allowing for fine-tuning of a molecule's electronic and steric properties.

This compound serves as a critical starting material for antiviral and cardiovascular drugs, as well as agrochemicals.[6]

Caption: Role of this compound in a typical drug discovery workflow.

Case Study: Ligand Development for Free Fatty Acid Receptors (FFA2/FFA3)

A compelling application is in the study of G protein-coupled receptors like Free Fatty Acid Receptor 2 (FFA2) and FFA3. These receptors are involved in metabolic and inflammatory diseases. Structure-activity relationship (SAR) studies have utilized this compound to probe the binding pocket of these receptors. Its defined structure helps researchers understand the precise steric and electronic requirements for selective activation of FFA2 over FFA3, paving the way for more targeted therapeutics.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazard Classification: this compound is classified as corrosive. It can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a face shield when handling the compound.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It should be kept away from strong oxidizing agents and bases.[6]

-

Disposal: Waste should be neutralized with a dilute alkali solution before disposal, in accordance with local environmental regulations.[6]

Conclusion

This compound is far more than a simple C₅ molecule. It is a testament to the power of strained ring systems in molecular design. Its well-defined structure, accessible synthesis, and proven utility as a building block make it an indispensable tool for chemists pushing the boundaries of drug discovery and materials science. By understanding its core properties, mastering its synthesis, and appreciating its strategic applications, researchers can fully leverage this potent scaffold to construct the next generation of innovative molecules.

References

-

National Institute of Standards and Technology (NIST). 1-Methylcyclopropanecarboxylic acid. In NIST Chemistry WebBook, SRD 69. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81326, 1-Methylcyclopropanecarboxylic acid. [Link]

-

LookChem. (n.d.). This compound CAS 6914-76-7. [Link]

-

Université du Luxembourg. (n.d.). This compound (C5H8O2). PubChemLite. [Link]

- Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

Moura, A. F. et al. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

-

Polko, J. K., et al. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. [Link]

-

National Institute of Standards and Technology (NIST). Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-. In NIST Chemistry WebBook, SRD 69. [Link]

-

LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. This compound | 6914-76-7 [chemicalbook.com]

- 4. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methylcyclopropanecarboxylic acid [webbook.nist.gov]

- 6. talentchemicals.com [talentchemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 10. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

1-Methylcyclopropane-1-carboxylic acid molecular weight

An In-depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the physicochemical properties, synthesis, and key applications of this compound, grounding all information in established scientific literature and validated protocols.

Introduction and Core Concepts

This compound (CAS No. 6914-76-7) is a derivative of cyclopropanecarboxylic acid featuring a methyl group substitution on the cyclopropane ring at the C1 position.[1][2] This seemingly simple modification introduces a chiral center and significantly influences the molecule's steric and electronic properties. The strained three-membered ring is a key structural feature, imparting a unique reactivity that makes it a valuable building block in organic synthesis.[3][4] Its applications span from being a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals to its use in structure-activity relationship (SAR) studies for targeting biological receptors.[5][6]

While distinct from the well-known plant hormone precursor 1-aminocyclopropane-1-carboxylic acid (ACC), its structural similarity provides a valuable context for understanding the role of cyclopropane moieties in biological systems.[7][8] This guide will elucidate the essential technical data, synthesis protocols, and scientific applications of this versatile compound.

Physicochemical and Spectroscopic Profile

The compound is typically a colorless to yellow crystalline solid under standard conditions.[9][10] Its key properties are summarized below, providing a foundational dataset for experimental design and application.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1][2][10] |

| Molecular Weight | 100.12 g/mol | [1][5][11] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 6914-76-7 | [2][5] |

| Melting Point | 30-32 °C | [9] |

| Boiling Point | 183-185 °C | [9] |

| Flash Point | 84 °C (closed cup) | [11] |

| Appearance | Colorless crystalline solid | [5][9] |

| pKa | 4.87 ± 0.20 (Predicted) | [10] |

Spectroscopic data, including IR, NMR, and mass spectrometry, are available for structural confirmation and can be accessed through chemical databases.[2][12]

Synthesis Pathway and Experimental Protocol

This compound is an important pharmaceutical and fine chemical intermediate.[13] A common and effective method for its synthesis involves the dehalogenation of a gem-dihalide precursor, such as 2,2-dichloro-1-methylcyclopropanecarboxylic acid, using a strong reducing agent like sodium metal.[9][13]

Logical Framework for Synthesis

The core of this synthesis is a reductive dehalogenation. The gem-dihalide precursor is reacted with dispersed sodium metal. Sodium, a potent reducing agent, donates electrons to cleave the carbon-halogen bonds. The subsequent workup with acid protonates the resulting carboxylate salt to yield the final carboxylic acid product. This method is advantageous due to the accessibility of starting materials and typically high yields.[13]

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[9][13]

Materials and Equipment:

-

2,2-dichloro-1-methylcyclopropanecarboxylic acid

-

Sodium metal

-

Anhydrous toluene

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle/oil bath

-

Condenser

-

Dropping funnel

-

Nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Dispersion: Under a nitrogen atmosphere, add 120 mL of anhydrous toluene and 6.9 g of sodium metal to the 500 mL three-necked flask equipped with a mechanical stirrer. Heat the mixture using an oil bath until the sodium metal is completely melted. Increase the stirring speed to create a fine dispersion of sodium sand, then allow the mixture to cool to room temperature while maintaining stirring.

-

Rationale: Creating a high-surface-area dispersion of sodium is critical for maximizing the rate and efficiency of the reductive dehalogenation reaction.

-

-

Dehalogenation Reaction: Once the sodium dispersion has cooled, slowly add a solution of the 2,2-dichloro-1-methylcyclopropanecarboxylic acid precursor dissolved in anhydrous toluene via a dropping funnel. Control the addition rate to manage the exothermic reaction. After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

-

Rationale: The slow addition prevents a runaway reaction. The one-hour stirring period ensures the reaction proceeds to completion.

-

-

Acidification (Workup): After the reaction is complete, cautiously and slowly add 50 mL of concentrated hydrochloric acid dropwise to the stirred mixture. The goal is to neutralize the reaction and bring the pH to approximately 1. Continue stirring for 30 minutes after the acid addition is complete.

-

Rationale: Acidification quenches any remaining sodium metal and protonates the sodium carboxylate salt formed during the reaction to yield the desired carboxylic acid.

-

-

Extraction and Isolation: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic phases, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

-

Rationale: The product is more soluble in the organic solvent (DCM), allowing for its separation from inorganic salts in the aqueous phase.

-

-

Purification: Remove the solvent from the combined organic extracts by evaporation under reduced pressure using a rotary evaporator. This will yield the crude this compound product.

-

Rationale: This step isolates the non-volatile product from the volatile solvent. The resulting product typically has a purity of ≥95%.[9]

-

Scientific and Research Applications

This compound serves as a versatile intermediate and research tool in several scientific domains.

-

Pharmaceutical and Agrochemical Synthesis: As a key cyclic building block, it is used in the synthesis of more complex molecules, including chiral pharmaceutical ingredients for antiviral and cardiovascular drugs.[6] The rigid cyclopropane structure is often incorporated into drug candidates to explore conformational space and enhance binding affinity.

-

Fine Chemical Intermediate: It is a precursor for various functionalized cyclopropane derivatives used in the production of specialty polymers and other advanced materials.[6]

-

Structure-Activity Relationship (SAR) Studies: The compound has been utilized in SAR studies of small carboxylic acids.[9] Specifically, it has been instrumental in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3), which are G-protein coupled receptors involved in metabolic and inflammatory signaling.[5]

Context in Plant Biology: Comparison to ACC

The structure of this compound is notably similar to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[7][8] Ethylene is a critical gaseous hormone that regulates a vast array of processes in plants, from fruit ripening to stress responses.[14] The biosynthesis of ethylene is a tightly regulated pathway where ACC synthase is the rate-limiting enzyme.[14] Understanding this pathway provides context for the biological significance of cyclopropane-containing molecules.

Caption: Ethylene biosynthesis pathway and the structurally related compound.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its corrosive nature.

-

Hazards: The compound is classified as causing severe skin burns and serious eye damage (GHS05).[1]

-

Precautions: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6] Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][11] Keep away from strong oxidizing agents and strong bases.[6]

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81326, 1-Methylcyclopropanecarboxylic acid. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 1-Methylcyclopropanecarboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Evert, E. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved from [Link]

- Google Patents (2016). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

LookChem (n.d.). This compound CAS 6914-76-7. Retrieved from [Link]

-

Organic Syntheses (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

-

Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. Retrieved from [Link]

-

Patsnap Eureka (2025). How Carboxylic Acid Advances Sustainable Agricultural Practices?. Retrieved from [Link]

-

Debnath, M., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Plant Science, 14, 1224103. Retrieved from [Link]

-

Van de Poel, B., & Van Der Straeten, D. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PubMed Central. Retrieved from [Link]

-

Li, Z., et al. (2022). Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. Plants, 11(11), 1524. Retrieved from [Link]

Sources

- 1. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylcyclopropanecarboxylic acid [webbook.nist.gov]

- 3. Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4 [evitachem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 6914-76-7 [m.chemicalbook.com]

- 6. talentchemicals.com [talentchemicals.com]

- 7. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 9. This compound | 6914-76-7 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. This compound | 6914-76-7 | FM59833 [biosynth.com]

- 12. This compound(6914-76-7) IR Spectrum [chemicalbook.com]

- 13. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1-Methylcyclopropane-1-carboxylic Acid

Introduction: The Significance of the Strained Ring

1-Methylcyclopropane-1-carboxylic acid, a structurally intriguing molecule, holds considerable importance as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its compact, strained cyclopropane ring imparts unique conformational rigidity and metabolic stability to larger molecules, making it a desirable building block in drug discovery and development.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering a comparative analysis of methodologies, mechanistic insights, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of a Quaternary Cyclopropane

The construction of the 1,1-disubstituted (quaternary) cyclopropane core of this compound presents a distinct synthetic challenge. Several strategic approaches have been developed, each with its own merits and limitations. This guide will focus on the most prominent and practical methods:

-

Cyclopropylation of Methacrylic Acid Derivatives via Dihalocarbene Addition: A robust and scalable method, often favored in industrial settings.

-

Malonic Ester Synthesis: A classic and versatile approach for the formation of substituted carboxylic acids.

-

The Kulinkovich Reaction and Subsequent Oxidation: A powerful method for the synthesis of cyclopropanols from esters, which can then be oxidized to the target carboxylic acid.

-

Simmons-Smith Cyclopropanation: A widely used method for the stereospecific conversion of alkenes to cyclopropanes.

-

Intramolecular Cyclization Strategies: Building the ring from a linear precursor.

Pathway 1: Cyclopropylation of Methacrylic Acid Derivatives

This pathway is a direct and efficient method for constructing the target molecule, starting from readily available materials like methacrylic acid or its esters. A notable example of this approach involves a two-step sequence: dihalocarbene addition followed by reductive dehalogenation.[1]

Mechanistic Rationale

The core of this strategy lies in the generation of a dihalocarbene (e.g., dichlorocarbene or dibromocarbene) which then undergoes a [1+2] cycloaddition with the double bond of a methacrylate derivative. The resulting gem-dihalocyclopropane is a stable intermediate that can be isolated. Subsequent reduction, typically with a dissolving metal or other reducing agents, removes the halogen atoms to yield the final cyclopropane ring.

Experimental Workflow

Caption: Workflow for the synthesis via dihalocarbene addition.

Detailed Protocol (Adapted from CN104447293A)[1]

Step 1: Synthesis of 2,2-Dichloro-1-methylcyclopropane-1-carboxylic Acid

-

To a stirred solution of methacrylic acid (1.0 eq) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an excess of chloroform (which also serves as the carbene source), slowly add a concentrated aqueous solution of sodium hydroxide (50%).

-

Maintain the reaction temperature between 20-30°C. The reaction is exothermic and may require external cooling.

-

After the addition is complete, continue stirring for 4-6 hours at room temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Dilute the reaction mixture with water and separate the organic layer.

-

Acidify the aqueous layer with concentrated HCl to a pH of 1-2 and extract with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid.

Step 2: Reductive Dehalogenation and Acidification

-

Dissolve the crude 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid from the previous step in a suitable solvent such as toluene or THF.

-

Carefully add small pieces of sodium metal (a significant excess, e.g., 4-6 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux and stir vigorously for 8-12 hours.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature and cautiously quench the excess sodium with methanol or isopropanol.

-

Add water to dissolve the salts and separate the organic layer.

-

Acidify the aqueous layer with concentrated HCl to a pH of 1 and extract with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to yield this compound.

Yield and Purity: This method is reported to produce the final product with high purity (>95%) and good overall yields (in the range of 80-90% based on the patent literature).[1]

Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly adaptable method for preparing carboxylic acids. For this compound, this involves the alkylation of a malonic ester with a 1,2-dihaloethane followed by a second alkylation with a methyl halide, and finally hydrolysis and decarboxylation.

Mechanistic Rationale

The α-protons of diethyl malonate are acidic and can be readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate acts as a nucleophile, first reacting with 1,2-dibromoethane in an intramolecular fashion to form a cyclopropane ring. A second deprotonation and subsequent alkylation with a methylating agent introduces the methyl group at the quaternary center. Finally, hydrolysis of the diester to the dicarboxylic acid, followed by heating, leads to decarboxylation, yielding the desired product.

Experimental Workflow

Caption: Workflow for the malonic ester synthesis of the target acid.

Detailed Protocol

Step 1 & 2: Synthesis of Diethyl 1-Methylcyclopropane-1,1-dicarboxylate

-

In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.1 eq) to anhydrous ethanol.

-

To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

-

After the addition is complete, add 1,2-dibromoethane (1.1 eq) dropwise.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, add a solution of sodium ethoxide (1.1 eq) in ethanol.

-

Then, add methyl iodide (1.2 eq) and reflux for an additional 2-3 hours.

-

Cool the reaction mixture, pour it into water, and extract with diethyl ether.

-

Wash the ether extract with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diethyl 1-methylcyclopropane-1,1-dicarboxylate by vacuum distillation.

Step 3: Hydrolysis and Decarboxylation

-

Reflux the purified diester from the previous step with an excess of a strong base (e.g., 20% aqueous NaOH) until the ester is completely hydrolyzed (typically 4-6 hours).

-

Cool the reaction mixture and carefully acidify with concentrated sulfuric acid or hydrochloric acid to a pH of 1.

-

Gently heat the acidified solution to effect decarboxylation. Carbon dioxide evolution will be observed.

-

Continue heating until gas evolution ceases.

-

Cool the solution and extract the product with diethyl ether.

-

Dry the ether extracts over anhydrous magnesium sulfate and remove the solvent to obtain the crude product.

-

Purify by vacuum distillation or recrystallization.

Pathway 3: Kulinkovich Reaction and Subsequent Oxidation

The Kulinkovich reaction offers an elegant route to 1-substituted cyclopropanols from esters using a titanium-based reagent.[1][3][4][5][6] The resulting 1-methylcyclopropanol can then be oxidized to the target carboxylic acid.

Mechanistic Rationale

The reaction of an ester with a Grignard reagent (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst generates a titanacyclopropane intermediate. This intermediate then reacts with the ester to form a cyclopropanol. In the case of synthesizing this compound, one would start with an acetate ester. The subsequent oxidation of the tertiary alcohol can be achieved using various oxidizing agents.

Experimental Workflow

Caption: Synthesis via the Kulinkovich reaction and subsequent oxidation.

Detailed Protocol

Step 1: Synthesis of 1-Methylcyclopropanol

-

To a solution of methyl acetate (1.0 eq) in anhydrous diethyl ether or THF, add titanium(IV) isopropoxide (0.2 eq).

-

Cool the mixture to 0°C and slowly add a solution of ethylmagnesium bromide in diethyl ether (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Filter the mixture through a pad of celite to remove the titanium salts.

-

Extract the filtrate with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate and carefully remove the solvent at atmospheric pressure (1-methylcyclopropanol is volatile).

-

The crude product can be used directly in the next step or purified by careful distillation.

Step 2: Oxidation to this compound

-

Prepare a biphasic solution of the crude 1-methylcyclopropanol in a mixture of carbon tetrachloride, acetonitrile, and water.

-

Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq).

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by chromatography or distillation.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| Dihalocarbene Addition | Methacrylic acid, Chloroform | Dihalocarbene cycloaddition, Reductive dehalogenation | High yields, Scalable, Readily available starting materials | Use of hazardous reagents (e.g., sodium metal), Can be highly exothermic |

| Malonic Ester Synthesis | Diethyl malonate, 1,2-Dibromoethane, Methyl iodide | Intramolecular alkylation, Methylation, Hydrolysis, Decarboxylation | Versatile, Well-established methodology | Multiple steps, Potential for side reactions (dialkylation) |

| Kulinkovich Reaction | Acetate ester, Grignard reagent | Titanacyclopropane formation, Oxidation | Forms the cyclopropane ring efficiently | Requires stoichiometric Grignard reagent, Oxidation step can be challenging |

| Simmons-Smith | Methacrylic acid derivative, Diiodomethane, Zinc-Copper couple | Carbenoid formation, Cycloaddition | Stereospecific, Tolerates many functional groups | High cost of diiodomethane, Stoichiometric use of zinc |

| Intramolecular Cyclization | 4-halo-2-methylbutanoic acid derivative | Base-induced cyclization | Can be a single step for ring formation | Precursor synthesis may be multi-step |

Emerging Synthetic Frontiers: Photoredox and Enzymatic Catalysis

Modern synthetic chemistry is continually evolving, with photoredox and enzymatic catalysis emerging as powerful tools for C-C bond formation under mild conditions.

-

Photoredox Catalysis: Recent advancements have shown that visible-light photoredox catalysis can facilitate the synthesis of functionalized cyclopropanes.[4] These methods often involve radical intermediates and can offer unique reactivity and functional group tolerance not achievable with traditional methods. While a direct, optimized protocol for this compound via this route is not yet widely established, the general principles suggest that a radical addition-polar cyclization cascade could be a viable future strategy.

-

Enzymatic Synthesis: The use of enzymes, such as engineered cytochrome P450s, for cyclopropanation reactions is a rapidly developing field.[3] These biocatalytic methods offer the potential for exceptional stereoselectivity under environmentally benign conditions (room temperature, aqueous media). The substrate scope of these enzymes is continuously being expanded through directed evolution, suggesting that enzymatic routes to chiral derivatives of this compound may become a practical reality.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, each with its own set of advantages and considerations. The choice of method will ultimately depend on factors such as the desired scale of the synthesis, cost of reagents, available equipment, and safety considerations. The dihalocarbene addition and malonic ester synthesis routes represent robust and well-documented approaches suitable for a range of applications. The Kulinkovich reaction provides a more specialized but powerful alternative. As synthetic methodologies continue to advance, novel approaches utilizing photoredox and enzymatic catalysis will likely offer even more efficient and sustainable routes to this important chemical building block.

References

- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Titanium(IV) isopropoxide-catalyzed formation of 1-substituted cyclopropanols in the reaction of ethylmagnesium bromide with methyl alkanecarboxylates. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.

-

Beatty, J. W., Stephenson, C. R. J. (2015). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Journal of the American Chemical Society, 136(29), 10270–10273. [Link]

- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. (2015).

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

-

Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

-

Coelho, P. S., Brustad, E. M., & Arnold, F. H. (2013). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 135(30), 11224–11227. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

1-Methylcyclopropane-1-carboxylic acid IUPAC name

An In-depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable building block in medicinal chemistry and fine chemical synthesis. The document details its nomenclature, physicochemical properties, validated synthesis protocols, and analytical characterization methods. Furthermore, it explores the compound's significant applications, particularly in the study of G-protein coupled receptors, and provides expert insights into the rationale behind key experimental procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical properties of this cyclopropane derivative.

Introduction

Cyclopropane rings are a privileged structural motif in medicinal chemistry. The inherent ring strain of the three-membered carbocycle imparts unique conformational rigidity and electronic properties, which can lead to enhanced metabolic stability, improved binding affinity, and novel pharmacological profiles in drug candidates.[1][2] this compound (CAS No: 6914-76-7) is a prime example of a simple, yet versatile, cyclopropane-containing building block.[3] Its rigid scaffold and functional handle (a carboxylic acid) make it an important intermediate for creating more complex molecules.[1] This guide offers a senior scientist's perspective on the synthesis, characterization, and application of this compound, with a focus on providing actionable, field-proven insights.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is This compound .[4] It is also commonly referred to as 1-methylcyclopropanecarboxylic acid.[4] Its key identifiers and properties are summarized below.

Chemical Structure and Identifiers

-

SMILES: CC1(CC1)C(=O)O[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are critical for designing experimental conditions such as reaction solvent, purification methods, and formulation.

| Property | Value | Source(s) |

| Appearance | White or colorless crystalline solid, powder, or liquid | [5][8] |

| Melting Point | 30-32 °C (lit.) | [5][7] |

| Boiling Point | 183-185 °C (lit.) | [5][7] |

| pKa | 4.87 ± 0.20 (Predicted) | [5] |

| LogP | ~0.6 - 0.87 | [4][5][6] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [7] |

| Solubility | Slightly soluble in water; miscible with most organic solvents | [1][5] |

Synthesis Methodology: Reductive Dehalogenation

One of the most feasible and high-yielding methods for synthesizing this compound is through the reductive dehalogenation of a 2,2-dihalo-1-methylcyclopropanecarboxylic acid precursor.[5][9] This approach is advantageous because the starting materials can be readily prepared from inexpensive commodity chemicals like methacrylic acid.[9]

Synthesis Workflow Diagram

The diagram below illustrates the overall transformation from the di-chlorinated precursor to the final product.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a self-validating workflow with high yield and purity.[5][8][9]

Materials:

-

2,2-dichloro-1-methylcyclopropanecarboxylic acid (1.0 eq)

-

Sodium metal (Na) (4.0 eq)

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanol/Water mixture (19:3 v/v)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

500 mL three-necked round-bottom flask, mechanical stirrer, condenser, dropping funnel, nitrogen inlet, oil bath.

Procedure:

-

Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet. Add sodium metal (6.9 g) and anhydrous toluene (120 mL) to the flask.

-

Sodium Dispersion (Expert Insight): Under a nitrogen atmosphere, heat the mixture using an oil bath until the sodium melts completely. Increase the stirring speed rapidly to create a fine dispersion of sodium sand. This step is critical as it dramatically increases the surface area of the sodium, leading to a more efficient and complete reduction.

-

Precursor Addition: Cool the mixture to room temperature. Add anhydrous THF (100 mL). Separately, dissolve 2,2-dichloro-1-methylcyclopropanecarboxylic acid (16.9 g, 0.1 mol) in a mixture of ethanol/water (30 mL, 19:3 v/v). Slowly add this solution to the sodium dispersion via a dropping funnel. The addition of a protic co-solvent like ethanol is necessary to facilitate the reduction.

-

Reaction: After the addition is complete, continue stirring at room temperature for 1 hour to ensure the reaction goes to completion.

-

Quenching and Acidification: Carefully and slowly add concentrated HCl (approx. 50 mL) under stirring until the pH of the aqueous layer is ~1. This step neutralizes any remaining sodium, quenches the reaction, and protonates the carboxylate salt to form the desired carboxylic acid. Continue stirring for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3 x 75 mL). The organic layers contain the desired product.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure.

-

Yield and Purity: This procedure typically yields the final product, this compound, in high yield (~9.3 g, 93%) and purity (>95%).[5][9]

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the methyl group protons and the diastereotopic methylene protons of the cyclopropane ring, in addition to the acidic proton of the carboxyl group.

-

¹³C NMR: Will confirm the presence of the five carbon atoms, including the quaternary cyclopropane carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₅H₈O₂.[4]

-

Infrared (IR) Spectroscopy: Will show a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O carbonyl stretch.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to assess the purity of the final compound, which should be >95% for most applications.

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is an active tool in modern drug discovery. Its primary application lies in its use for structure-activity relationship (SAR) studies.[5][7][8]

Probing G-Protein Coupled Receptors (GPCRs)

The compound has been instrumental in the study of Free Fatty Acid Receptors 2 and 3 (FFA2 and FFA3), which are GPCRs implicated in metabolic and inflammatory diseases.[5][7] As a small, rigid carboxylic acid, it serves as an excellent scaffold or ligand to probe the orthosteric binding site of these receptors. Researchers use it to understand the structural and chemical requirements for selective receptor activation.[7]

GPCR Signaling Pathway

The diagram below shows a generalized signaling pathway for a Gαq-coupled GPCR, such as FFA2, to illustrate the biological context in which this molecule is studied.

Caption: Generalized Gαq-coupled GPCR signaling cascade.

Synthetic Building Block

Beyond its direct biological applications, the molecule serves as a key intermediate for synthesizing more complex pharmaceutical and agrochemical compounds.[1][3] The cyclopropane unit can enhance the potency and tailor the pharmacokinetic properties of a final active ingredient.

Conclusion

This compound is a powerful and versatile chemical tool. Its straightforward, high-yield synthesis makes it accessible for widespread use. For medicinal chemists, it provides a rigid and metabolically stable scaffold ideal for probing receptor binding pockets and conducting detailed SAR studies, particularly in the GPCR field. For process chemists, it is a valuable intermediate for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to incorporate this unique structural motif into their research and development programs.

References

-

Everest Molecule. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4. Retrieved from [Link][10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81326, 1-Methylcyclopropanecarboxylic acid. Retrieved from [Link][4]

-

Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. Retrieved from [9]

-

De Moura, A. F., & Pinto, A. C. (2004). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link][2]

-

Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1603. Retrieved from [Link][11]

-

Gobo Chemical. (n.d.). This compound CAS 6914-76-7. Retrieved from [Link][3]

Sources

- 1. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. talentchemicals.com [talentchemicals.com]

- 4. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 6914-76-7 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-Methylcyclopropanecarboxylic acid 98 6914-76-7 [sigmaaldrich.com]

- 8. This compound | 6914-76-7 [chemicalbook.com]

- 9. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 10. Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4 [evitachem.com]

- 11. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Methylcyclopropane-1-carboxylic Acid in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropane-1-carboxylic acid is a fascinating and versatile molecule that has carved a significant niche in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural motif, a compact and strained three-membered ring, imparts a distinct set of physicochemical properties that chemists can strategically leverage. This guide offers a comprehensive exploration of this compound, from its fundamental nomenclature to its sophisticated applications as a key building block in the development of novel therapeutics and advanced materials. For researchers and drug development professionals, understanding the nuances of this compound opens doors to innovative molecular design and efficient synthetic strategies.

Nomenclature and Identification: A Foundational Overview

Clarity in communication is paramount in the sciences. This compound is known by several synonyms, and a comprehensive understanding of its various identifiers is crucial for accurate literature searches and chemical procurement.

The nomenclature for this compound is straightforward. The International Union of Pure and Applied Chemistry (IUPAC) name is this compound[1][2]. This name explicitly describes the molecular structure: a cyclopropane ring with a methyl group and a carboxylic acid functional group both attached to the same carbon atom.

A comprehensive list of identifiers for this compound is provided in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Registry Number | 6914-76-7[1][2][3][4][5][6] |

| EINECS Number | 230-020-7[1][2] |

| Molecular Formula | C5H8O2[1][2][3] |

| Molecular Weight | 100.12 g/mol [1][2][3] |

| InChI | InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)[1][2] |

| InChIKey | DIZKLZKLNKQFGB-UHFFFAOYSA-N[1][2] |

| SMILES | CC1(CC1)C(=O)O[1][2] |

Common Synonyms:

-

1-Carboxy-1-methylcyclopropane[6]

-

1-methylcyclopropanoic acid[2]

-

1-methyl cyclopropyl carboxylic acid[2]

Physicochemical Properties: The Influence of the Cyclopropane Ring

The defining feature of this compound is its strained three-membered ring. This geometric constraint significantly influences its physical and chemical properties, making it a valuable and reactive intermediate in organic synthesis. The rigidity of the cyclopropane core enhances molecular rigidity, a desirable trait in drug design for optimizing binding to biological targets[5].

| Property | Value |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid[7] |

| Melting Point | 30-32 °C (lit.)[4] |

| Boiling Point | 183-185 °C (lit.)[4] |

| Flash Point | 84 °C (183.2 °F) - closed cup[3] |

| Solubility | Slightly soluble in water. Good solubility in ethanol, acetone, and dichloromethane[4][5]. |

Synthesis of this compound: A Practical Workflow

A common and efficient method for the laboratory-scale synthesis of this compound involves the dehalogenation of a dihalogenated precursor. The following is a detailed protocol based on established procedures.

Experimental Protocol: Synthesis from 2,2-dichloro-1-methylcyclopropanecarboxylic acid

This protocol outlines a general procedure for the synthesis of this compound from 2,2-dichloro-1-methylcyclopropanecarboxylic acid[1][4].

Materials:

-

2,2-dichloro-1-methylcyclopropanecarboxylic acid

-

Sodium metal

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

500 mL three-necked round-bottomed flask

-

Mechanical stirrer

-

Oil bath

-

Nitrogen source

Procedure:

-

Preparation of Sodium Dispersion: In a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 6.9 g of sodium metal and 120 mL of anhydrous toluene.

-

Heat the mixture using an oil bath until the sodium metal is completely melted.

-

Increase the stirring speed to create a fine dispersion of sodium sand.

-

Reaction Setup: To the sodium dispersion, add 100 mL of anhydrous tetrahydrofuran.

-

Addition of Precursor: Slowly add a solution of 16.9 g (0.1 mol) of 2,2-dichloro-1-methylcyclopropanecarboxylic acid dissolved in 30 mL of an ethanol/water mixture (19:3, v/v).

-

Reaction: Continue stirring the reaction mixture at room temperature for 1 hour after the addition is complete.

-

Acidification: After the reaction is complete, slowly add 50 mL of concentrated hydrochloric acid dropwise with stirring until the pH of the mixture reaches 1. Continue stirring for an additional 30 minutes.

-

Extraction and Isolation: Extract the reaction mixture with dichloromethane. Dry the organic phase and remove the solvent by evaporation under reduced pressure to yield this compound.

This method is reported to produce the target compound in high yield (approximately 92.6%) and purity (≥95%)[1][4].

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The unique structural and chemical properties of this compound make it a valuable tool in several areas of chemical research and development.

A Versatile Building Block in Organic Synthesis

The strained three-membered ring of this compound makes it a highly reactive and versatile intermediate in organic synthesis[8]. It serves as a key building block for introducing the cyclopropyl motif into more complex molecules, including pharmaceuticals and agrochemicals[5][8]. The incorporation of a cyclopropane ring can significantly alter a molecule's biological activity and metabolic stability[8]. This makes it a valuable fragment for creating libraries of compounds for drug discovery, where the cyclopropane unit acts as a rigid scaffold[8].

Precursor for Pharmaceutical Compounds

This compound and its derivatives are important intermediates in the pharmaceutical industry. The rigid cyclopropane ring can act as a metabolically stable bioisostere for other chemical groups, influencing the potency and pharmacokinetic profile of a drug candidate[8]. It is used in the synthesis of chiral pharmaceutical raw materials for anti-viral and cardiovascular drugs[5].

Role in Structure-Activity Relationship (SAR) Studies

A significant application of this compound is in structure-activity relationship (SAR) studies of small carboxylic acids[4]. It has been instrumental in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3)[4]. These G protein-coupled receptors are implicated in inflammatory and metabolic disorders, making them attractive drug targets. The unique conformation and electronic properties of the methylcyclopropane moiety allow researchers to probe the specific structural requirements for receptor binding and activation.

Caption: Key application areas of this compound.

Conclusion

This compound is more than just a simple carboxylic acid; it is a powerful tool in the arsenal of the modern chemist. Its unique structural features, born from the strained cyclopropane ring, provide a gateway to novel molecular architectures with tailored properties. From its foundational role as a versatile building block in organic synthesis to its more nuanced application in probing the intricacies of biological systems, this compound continues to be a subject of interest and utility. For researchers dedicated to pushing the boundaries of drug discovery and materials science, a thorough understanding of this compound is not just beneficial, but essential.

References

-

1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound CAS 6914-76-7. (n.d.). Retrieved January 9, 2026, from [Link]

- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents. (n.d.).

- WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof - Google Patents. (n.d.).

-

This compound (C5H8O2) - PubChemLite. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | 6914-76-7 [chemicalbook.com]

- 2. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6914-76-7 | FM59833 [biosynth.com]

- 4. This compound CAS#: 6914-76-7 [m.chemicalbook.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. 6914-76-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | 6914-76-7 | TCI EUROPE N.V. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of 1-Methylcyclopropane-1-carboxylic Acid

Foreword: Unveiling the Therapeutic Potential of a Unique Carboxylic Acid

In the vast landscape of small molecule therapeutics, the nuanced interplay between structure and function dictates the discovery of novel pharmacological agents. This guide delves into the intricate biological activities of 1-Methylcyclopropane-1-carboxylic acid, a molecule distinguished by its unique cyclopropyl moiety. While its structural semblance to plant-related compounds has been a source of academic curiosity, its primary and most compelling biological role resides in its interaction with a class of G protein-coupled receptors (GPCRs) pivotal to metabolic and inflammatory signaling: the free fatty acid receptors 2 and 3 (FFA2 and FFA3).

This document is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of this compound's mechanism of action, experimental characterization, and synthesis. We will navigate the causality behind experimental designs, ensuring a deep, field-proven understanding of this compound's therapeutic promise.

Delineating the Subject: Beyond the Structural Analogy

It is imperative to first address and clarify a common point of confusion arising from structural similarities. This compound is distinct from both 1-aminocyclopropane-1-carboxylic acid (ACC), the biological precursor to the plant hormone ethylene, and 1-methylcyclopropene (1-MCP), a well-known inhibitor of ethylene signaling.[1][2] While all three share a cyclopropane ring, their functional groups impart vastly different biological activities. The primary focus of this guide is the activity of this compound as a modulator of mammalian free fatty acid receptors.

The Core Mechanism of Action: A Selective Ligand for FFA2 and FFA3

The principal biological activity of this compound lies in its function as a selective orthosteric agonist for the free fatty acid receptors FFA2 (also known as GPR43) and, to a lesser extent, FFA3 (GPR41).[3][4] These receptors are activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are metabolic byproducts of dietary fiber fermentation by the gut microbiota.[5] The activation of FFA2 and FFA3 is implicated in a range of physiological processes, including the regulation of inflammatory responses and metabolic homeostasis.

Signaling Pathways of FFA2 and FFA3

FFA2 and FFA3 exhibit distinct G protein-coupling specificities, leading to divergent downstream signaling cascades. FFA2 couples to both pertussis toxin-sensitive (Gαi/o) and -insensitive (Gαq/11) G proteins.[6] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, coupling to Gαq/11 activates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. FFA3 selectively couples to the Gαi/o pathway, leading primarily to the inhibition of cAMP production.[6]

The ability of this compound to activate these receptors suggests its potential to modulate immune cell function, intestinal inflammation, and metabolic disorders.[4]

Caption: Signaling pathways of FFA2 and FFA3 activated by this compound.

Quantitative Analysis of Biological Activity

The potency and selectivity of this compound at FFA2 and FFA3 have been quantified in various in vitro assays. The following table summarizes key activity data from the scientific literature.

| Parameter | Human FFA2 | Human FFA3 | Assay Type | Reference |

| pEC₅₀ | 4.1 ± 0.1 | < 3.5 | [³⁵S]GTPγS Binding | [4] |

| pEC₅₀ | 4.3 ± 0.1 | < 3.5 | Inositol Monophosphate (IP₁) Accumulation | [4] |

pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).

These data indicate that this compound is a more potent agonist for FFA2 than for FFA3.[4] The selectivity is a key feature that can be exploited in the design of targeted therapeutics.

Experimental Protocols for Activity Characterization